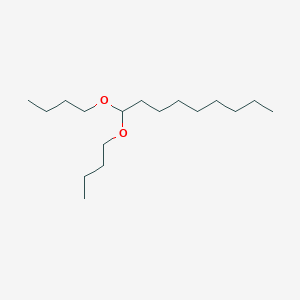

Nonane, 1,1-dibutoxy-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

117831-20-6 |

|---|---|

Molekularformel |

C17H36O2 |

Molekulargewicht |

272.5 g/mol |

IUPAC-Name |

1,1-dibutoxynonane |

InChI |

InChI=1S/C17H36O2/c1-4-7-10-11-12-13-14-17(18-15-8-5-2)19-16-9-6-3/h17H,4-16H2,1-3H3 |

InChI-Schlüssel |

QIRRMGBRXHLLMP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(OCCCC)OCCCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Investigation of Substituent Effects on Reactivity

In the case of Nonane (B91170), 1,1-dibutoxy-, the substituents attached to the central acetal (B89532) carbon are a nonyl group (from the parent aldehyde, nonanal) and two butoxy groups (from the alcohol, n-butanol). The interplay of their steric and electronic properties dictates the compound's chemical behavior.

Electronic Effects:

The two oxygen atoms of the butoxy groups play a crucial role in stabilizing the adjacent carbocation formed during hydrolysis. This stabilization occurs through resonance, where the lone pairs on the oxygen atoms can delocalize to stabilize the positive charge. researchgate.netchemistrysteps.com This resonance effect is a dominant factor in acetal chemistry. Additionally, the alkyl portions of the butoxy groups and the long nonyl chain exert a weak, electron-donating inductive effect. This pushes electron density toward the reaction center, further stabilizing the positive charge of the carbocation intermediate and thus facilitating its formation. libretexts.org

Steric Effects:

Steric hindrance plays a significant role in the reactivity of Nonane, 1,1-dibutoxy-. researchgate.net The central carbon is sterically hindered by the two relatively bulky butoxy groups and, most notably, by the long, flexible nonyl chain. chemistrysteps.comchemistrysteps.com This steric congestion can impede the approach of a protonating agent (like H₃O⁺) and subsequent nucleophilic attack by water, which is necessary for hydrolysis. chemistrysteps.com Generally, acetals derived from larger aldehydes and alcohols react more slowly than those with smaller substituents due to increased steric hindrance. numberanalytics.comresearchgate.net For instance, acetals of aldehydes are typically more stable and less reactive than those of less sterically hindered formaldehyde (B43269).

Comparative Reactivity Analysis:

While direct kinetic studies on Nonane, 1,1-dibutoxy- are not extensively documented in the literature, its reactivity can be inferred by comparing it with other acetals. The following table illustrates the expected trends in reactivity based on substituent effects.

| Acetal | Aldehyde Moiety | Alcohol Moiety | Key Substituent Effects | Expected Relative Reactivity |

|---|---|---|---|---|

| Formaldehyde dimethyl acetal | Formaldehyde | Methanol (B129727) | Minimal steric hindrance. | High |

| Acetaldehyde (B116499) diethyl acetal | Acetaldehyde | Ethanol | Moderate steric hindrance from ethyl and methyl groups. | Intermediate |

| Nonane, 1,1-dibutoxy- | Nonanal (B32974) | Butanol | Significant steric hindrance from long nonyl and butyl groups. Increased hydrophobicity. | Low |

| Benzaldehyde (B42025) dimethyl acetal | Benzaldehyde | Methanol | Aromatic ring can stabilize the oxocarbenium ion via resonance, but also introduces steric bulk. | Variable (depends on conditions) |

The data suggests a clear trend: as the size of the alkyl substituents on both the original aldehyde and alcohol components increases, the reactivity of the resulting acetal towards hydrolysis decreases. This is a combined consequence of escalating steric hindrance around the acetal carbon and increased hydrophobicity, which limits the access of aqueous reagents. numberanalytics.comrsc.org Therefore, Nonane, 1,1-dibutoxy- is expected to be a relatively stable and less reactive acetal compared to analogues with shorter alkyl chains.

Advanced Spectroscopic and Chromatographic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. researchgate.net For Nonane (B91170), 1,1-dibutoxy-, ¹H NMR and ¹³C NMR are foundational for its structural characterization, while two-dimensional techniques offer definitive assignments and insights into its conformation.

Detailed ¹H NMR and ¹³C NMR Spectral Analysis of Nonane, 1,1-Dibutoxy-

The ¹H NMR spectrum of Nonane, 1,1-dibutoxy- would exhibit characteristic signals corresponding to the different types of protons in the molecule. The proton on the acetal (B89532) carbon (CH(O-)₂) would appear as a triplet, shifted downfield due to the deshielding effect of the two adjacent oxygen atoms. The methylene (B1212753) protons of the butoxy groups and the nonane chain would present as a series of overlapping multiplets. The terminal methyl groups of both the butoxy and nonane moieties would each appear as a triplet.

The ¹³C NMR spectrum provides information on the different carbon environments. researchgate.net The acetal carbon would be highly deshielded, appearing at a significant downfield chemical shift. The carbons of the butoxy and nonane chains would resonate at characteristic chemical shifts for aliphatic carbons, with those closer to the oxygen atoms being more deshielded.

Table 1: Predicted ¹H NMR Spectral Data for Nonane, 1,1-dibutoxy-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH(O-)₂ | 4.5 - 4.7 | Triplet | 1H |

| -OCH₂- (butoxy) | 3.4 - 3.6 | Multiplet | 4H |

| -CH₂- (nonane chain, adjacent to acetal) | 1.5 - 1.7 | Multiplet | 2H |

| -CH₂- (other nonane and butoxy) | 1.2 - 1.5 | Multiplet | 20H |

| -CH₃ (butoxy) | 0.9 - 1.0 | Triplet | 6H |

| -CH₃ (nonane) | 0.8 - 0.9 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for Nonane, 1,1-dibutoxy-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH(O-)₂ | 100 - 105 |

| -OCH₂- (butoxy) | 65 - 70 |

| -CH₂- (nonane chain, adjacent to acetal) | 30 - 35 |

| -CH₂- (other nonane and butoxy) | 20 - 32 |

| -CH₃ (butoxy) | 13 - 15 |

| -CH₃ (nonane) | 13 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

To resolve signal overlap and definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For Nonane, 1,1-dibutoxy-, COSY would show correlations between adjacent methylene groups within the nonane and butoxy chains, allowing for the tracing of the carbon backbone through its attached protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing unambiguous one-bond C-H connectivity. This is crucial for assigning the signals of the numerous methylene groups.

Conformational Analysis via NMR (e.g., NOESY, ROESY)

The spatial arrangement, or conformation, of Nonane, 1,1-dibutoxy- can be investigated using through-space NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). columbia.edunanalysis.comacdlabs.com These experiments detect protons that are close to each other in space, regardless of whether they are connected by chemical bonds. nanalysis.comacdlabs.com

For a flexible molecule like Nonane, 1,1-dibutoxy-, NOESY or ROESY can provide insights into the preferred conformations of the butoxy and nonane chains. columbia.edu For example, correlations might be observed between protons on the butoxy groups and protons on the nonane chain, indicating a folded or coiled conformation in solution. The intensity of the NOE or ROE cross-peaks is related to the distance between the protons, offering semi-quantitative distance information. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nist.gov It is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a compound. etamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govetamu.eduunar.ac.id It is an ideal method for analyzing volatile compounds like Nonane, 1,1-dibutoxy-. nih.gov

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the column. researchgate.net As Nonane, 1,1-dibutoxy- elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are then separated by their mass-to-charge ratio and detected.

The mass spectrum of Nonane, 1,1-dibutoxy- would show a molecular ion peak corresponding to its molecular weight. Additionally, characteristic fragmentation patterns would be observed. Common fragmentation pathways for acetals include the loss of an alkoxy group to form a stable oxonium ion.

Table 3: Expected Key Fragments in the GC-MS of Nonane, 1,1-dibutoxy-

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 258 | [M]⁺ (Molecular Ion) |

| 185 | [M - O(CH₂)₃CH₃]⁺ |

| 129 | [CH(O(CH₂)₃CH₃)₂]⁺ |

| 73 | [O(CH₂)₃CH₃]⁺ |

| 57 | [C₄H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. measurlabs.comresearchgate.netnih.gov This high accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. bioanalysis-zone.com

For Nonane, 1,1-dibutoxy-, with a molecular formula of C₁₇H₃₆O₂, its calculated exact mass would be determined. An HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other compounds with the same nominal mass. nih.gov

Mechanistic Fragmentation Studies of Acetals under Ionization Conditions

The analysis of acetals, including Nonane, 1,1-dibutoxy-, by mass spectrometry provides significant insight into their structural characteristics through controlled fragmentation. The presence of two alkoxy groups attached to the same carbon atom creates a potent initiation site for fragmentation upon ionization. rsc.org The stability of the resulting ions heavily influences the fragmentation pathways, which differ depending on the ionization technique employed, such as Electron Impact (EI) or Chemical Ionization (CI). rsc.orgrsc.org

Under EI conditions, the high energy involved often leads to extensive fragmentation, and the molecular ion ([M]⁺) peak is typically of very low abundance or completely absent. rsc.org The primary fragmentation pathway for acetals is α-cleavage, where the bond between the central carbon and one of the oxygen atoms breaks, leading to the formation of a stable oxonium ion. For Nonane, 1,1-dibutoxy-, the most significant fragmentation would be the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃) to form the [M - OC₄H₉]⁺ ion. This ion is stabilized by resonance from the remaining oxygen atom. rsc.orgpsu.edu Further fragmentation can occur, but this initial loss is generally the most prominent feature in the EI spectrum.

In contrast, CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion, [M+H]⁺. rsc.org The fragmentation of this even-electron ion proceeds through different pathways than the radical cation formed in EI. rsc.org A common fragmentation route for protonated acetals is the elimination of an alcohol molecule. rsc.org For Nonane, 1,1-dibutoxy-, this would involve the loss of butanol (C₄H₁₀O) to yield a stable carbocation. The main fragmentation pathways in CI can be complex, sometimes involving products from cluster adduct ions or charge-transfer products. rsc.orgpsu.edu

The table below summarizes the expected key fragments for Nonane, 1,1-dibutoxy- under different ionization conditions based on general acetal fragmentation patterns.

| Ionization Mode | Parent Ion (m/z) | Key Fragment Ion | Fragment m/z | Fragmentation Pathway |

| Electron Impact (EI) | [C₁₇H₃₆O₂]⁺ (272.27) | [M - OC₄H₉]⁺ | 199.19 | α-cleavage, loss of a butoxy radical |

| Chemical Ionization (CI) | [M+H]⁺ (273.28) | [M+H - C₄H₁₀O]⁺ | 199.19 | Loss of a neutral butanol molecule |

Table 1: Predicted Mass Spectrometric Fragments of Nonane, 1,1-dibutoxy-.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of molecules like Nonane, 1,1-dibutoxy-. renishaw.comedinst.com These methods probe the distinct vibrational modes of molecular bonds, providing a unique spectral fingerprint. edinst.com For a complete analysis, both techniques are often used as they are governed by different selection rules; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.comvscht.cz

The vibrational spectrum of Nonane, 1,1-dibutoxy- is dominated by the contributions from its alkane chains (nonyl and butyl groups) and the central acetal functional group (C-O-C-O-C).

Infrared (IR) Spectroscopy:

C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching vibrations of the C(sp³)-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the nonyl and butoxy chains. wpmucdn.com

C-H Bending: The fingerprint region will contain C-H bending (deformation) vibrations. Absorptions around 1470-1450 cm⁻¹ correspond to CH₂ scissoring, while bands near 1375 cm⁻¹ are characteristic of methyl group umbrella deformations. wpmucdn.com

C-O Stretching: The most diagnostic feature for the acetal group is a series of strong, complex bands in the 1200-1000 cm⁻¹ region. optica.orgoptica.org This pattern arises from the coupled symmetric and asymmetric stretching vibrations of the C-O-C-O-C linkage. The complexity is a hallmark of the acetal structure.

Raman Spectroscopy:

COCOC Stretching: Based on studies of related acetals, Raman spectra are expected to show an intense and highly polarized band between 900 and 800 cm⁻¹, which is attributed to the totally symmetric stretch of the C-O-C-O-C skeleton. optica.org An additional band of medium to strong intensity between 1145 and 1129 cm⁻¹ is typically assigned to the antisymmetric C-O-C-O-C stretch. optica.org

Skeletal Deformations: Lower frequency modes in the Raman spectrum, typically below 700 cm⁻¹, correspond to various skeletal deformations of the carbon backbone and the acetal group. optica.org

The following table details the expected vibrational frequencies for Nonane, 1,1-dibutoxy-.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Group Contribution |

| C-H Asymmetric/Symmetric Stretch | 2960 - 2850 (Strong) | 2960 - 2850 (Strong) | Alkyl Chains (Nonyl, Butyl) |

| C-H Bending/Deformation | 1470 - 1375 (Variable) | 1470 - 1375 (Variable) | Alkyl Chains (Nonyl, Butyl) |

| C-O-C-O-C Antisymmetric Stretch | 1200 - 1100 (Strong, Complex) | 1145 - 1129 (Medium-Strong) | Acetal Group |

| C-O-C-O-C Symmetric Stretch | 1100 - 1000 (Strong, Complex) | 900 - 800 (Intense, Polarized) | Acetal Group |

Table 2: Characteristic Vibrational Frequencies for Nonane, 1,1-dibutoxy-.

Vibrational spectroscopy is sensitive to the molecular environment, allowing for the study of intermolecular interactions. For a largely nonpolar molecule like Nonane, 1,1-dibutoxy-, these interactions are primarily van der Waals forces. Changes in the physical state (e.g., liquid to solid), temperature, or pressure can influence these forces, leading to observable shifts in spectral features.

By comparing the IR or Raman spectra of Nonane, 1,1-dibutoxy- in the liquid phase with those in the solid (crystalline) phase at low temperatures, researchers can identify bands that shift or sharpen. optica.org Such changes can indicate the presence of specific conformational isomers (conformers) in the liquid state that become "frozen" into a single, more stable conformation in the crystal lattice. optica.orgoptica.org Band broadening in the liquid state spectrum is often associated with a greater degree of molecular motion and a wider distribution of intermolecular environments, whereas the sharp bands in a crystalline spectrum reflect a well-ordered, uniform environment.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the detailed pathways of chemical reactions at the atomic level. These investigations focus on the energies of reactants, products, and the transition states that connect them.

The formation and hydrolysis of acetals are fundamental reactions in organic chemistry. While specific transition state analysis for Nonane (B91170), 1,1-dibutoxy- is not available in published literature, the general mechanism is well-established and has been computationally modeled for simpler systems.

Acetal (B89532) Hydrolysis: The acid-catalyzed hydrolysis of an acetal is a stepwise process. Computational studies on analogous systems confirm that the rate-determining step is the formation of a resonance-stabilized carboxonium ion intermediate. researchgate.net The reaction proceeds via protonation of one of the alkoxy groups, followed by the departure of an alcohol molecule (butanol in this case) to form the carbocation. This high-energy transition state is stabilized by the adjacent oxygen atom. Subsequent attack by a water molecule and deprotonation yields the final aldehyde (nonanal) and another molecule of butanol.

Acetal Formation (Acetalization): The formation is the microscopic reverse of hydrolysis. It involves the protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack by an alcohol (butanol). A series of proton transfer and water elimination steps leads to the formation of a hemiacetal and subsequently the final acetal product. Transition state analysis helps identify the energy barriers for each step, providing a complete energy profile for the reaction.

Table 1: Conceptual Steps in the Acid-Catalyzed Hydrolysis of Nonane, 1,1-dibutoxy-

| Step | Description | Key Species Involved |

| 1 | Protonation | Nonane, 1,1-dibutoxy-, Hydronium ion (H₃O⁺) |

| 2 | Butanol Elimination | Protonated Acetal |

| 3 | Carboxonium Ion Formation | Transition State leading to a resonance-stabilized carbocation and Butanol |

| 4 | Nucleophilic Attack | Carboxonium Ion, Water (H₂O) |

| 5 | Deprotonation | Protonated Hemiacetal |

| 6 | Final Products | Nonanal (B32974), Butanol |

This table illustrates the generally accepted mechanism of acetal hydrolysis. Specific energy values would require dedicated quantum chemical calculations.

Modern computational chemistry can predict not only the pathway of a reaction but also its speed and selectivity. nih.gov Using methods like transition state theory combined with quantum mechanical energy calculations, it is possible to estimate reaction rate constants.

For a reaction like the formation of Nonane, 1,1-dibutoxy-, computational models can predict the likelihood of this reaction occurring over other potential side reactions. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting reaction outcomes, yields, and selectivity with high accuracy. researchgate.netresearchgate.net For instance, a computational platform could predict the enantioselectivity in an asymmetric acetal formation by calculating the energy differences between the transition states leading to different stereoisomers. researchgate.net While these predictions are often computationally intensive, they provide invaluable guidance for optimizing synthetic procedures. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific property. wikipedia.org While Nonane, 1,1-dibutoxy- does not have a prominent, well-defined biological activity that would make it a common subject for QSAR, the methodology can be applied to predict various properties, including toxicity or environmental fate, by comparing it to analogous ether and acetal compounds. nih.govresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors. wiley.comnih.gov These are numerical values derived from the molecular structure that encode its physicochemical properties. scispace.com For a molecule like Nonane, 1,1-dibutoxy-, hundreds of descriptors can be calculated, falling into several categories:

Constitutional Descriptors: These describe the basic composition and connectivity, such as molecular weight, number of carbon atoms, and number of oxygen atoms.

Topological Descriptors: These are numerical representations of the molecular topology (the way atoms are connected), like connectivity indices and shape indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include information about its size, shape, and surface area.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., logP), which is crucial for predicting its behavior in biological systems.

Electronic Descriptors: These relate to the electron distribution in the molecule, such as dipole moment and polarizability.

Table 2: Representative Molecular Descriptors for QSAR Analysis of an Acetal

| Descriptor Class | Example Descriptor | Description | Relevance to Nonane, 1,1-dibutoxy- |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | A fundamental property affecting diffusion and transport. |

| Topological | Kier Flexibility Index (KierFlex) | An index of molecular flexibility based on atom counts and cyclicity. | Relates to the ability of the long alkyl chains to adopt different conformations. researchgate.net |

| Geometrical | van der Waals Surface Area (VSA) | The total surface area of the molecule, influencing intermolecular interactions. | Important for predicting solubility and potential binding interactions. researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Crucial for predicting absorption, distribution, and membrane permeability. researchgate.net |

| Electronic | Polar Surface Area (PSA) | The surface area sum over all polar atoms, primarily oxygens. | Influences hydrogen bonding capacity and transport across biological barriers. |

This table provides examples of descriptor types that would be calculated to build a QSAR model for Nonane, 1,1-dibutoxy- or related compounds.

Once descriptors are calculated for a set of related compounds (a "training set") with known activities or properties, statistical methods are used to build a predictive model. researchgate.netnih.gov This model can then be used to predict the activity of new or untested compounds, such as Nonane, 1,1-dibutoxy-.

For instance, a QSAR model could be developed using a series of dialkoxyalkanes to predict their potential to act as blockers for a specific ion channel, a known activity for some ether compounds. nih.govresearchgate.nettandfonline.com The process involves:

Data Set Selection: Gathering a set of ether or acetal compounds with measured biological activity. explorationpub.com

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between a subset of descriptors and the observed activity.

Model Validation: Rigorously testing the model's robustness and predictive power using internal (cross-validation) and external validation sets to ensure it is not overfitted and can accurately predict the activity of new compounds. tandfonline.com

Such a model could then take the calculated descriptors for Nonane, 1,1-dibutoxy- as input and predict its potential activity, providing a valuable hypothesis for further experimental investigation.

Research on Natural Occurrence and Biosynthesis Analogous Compounds

Investigation of Microbial Production of Analogous Acetals

Microorganisms, particularly bacteria of the genus Streptomyces, are well-known for their prolific production of a vast array of secondary metabolites, including various bioactive compounds. nih.govwikipedia.org The screening of these organisms has occasionally led to the identification of long-chain acetals.

Streptomyces species are a primary focus for discovering novel natural products due to their complex life cycles and metabolic capabilities. nih.gov Research has shown that certain Streptomyces species produce analogous acetal (B89532) compounds. For instance, a study identified Streptomyces sp. Sp1 as a producer of Butane, 1,1-dibutoxy-, a shorter-chain analogue of the subject compound. kemdikbud.go.id This discovery highlights the potential for other Streptomyces species to synthesize longer-chain dialkyl acetals. The production of such compounds is often associated with the organism's secondary metabolism, which is typically triggered during the stationary phase of growth when essential nutrients become limited. nih.gov

The screening process for identifying such compounds involves cultivating various microbial strains and analyzing their metabolic extracts. While direct screening for Nonane (B91170), 1,1-dibutoxy- has not been a primary objective in many large-scale screening programs, the identification of related structures suggests that its natural production by microorganisms is plausible.

The isolation and identification of naturally occurring acetals from microbial cultures involve a series of standard and advanced analytical techniques. The general workflow begins with the extraction of microbial biomass or culture broth using organic solvents. This is followed by chromatographic purification to isolate individual compounds.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile compounds like long-chain acetals. gcms.cz In the case of Streptomyces sp. Sp1, GC-MS analysis of the n-butanol extract was instrumental in identifying Butane, 1,1-dibutoxy-. kemdikbud.go.id The identification is based on the compound's retention time and its mass spectrum, which provides a unique fragmentation pattern.

For less volatile or more complex acetals, other techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy are employed for structural elucidation. The isolation of acetic acid bacteria, for example, involves culturing on specific media followed by morphological and biochemical characterization. ejfood.orgbiotech-asia.orgscirp.org Similar principles apply to the isolation and characterization of Streptomyces and other acetal-producing microbes. mdpi.com

Elucidation of Biosynthetic Pathways for Related Acetals

Understanding the biosynthetic pathways of acetals is key to comprehending their natural production and potentially harnessing it for biotechnological applications. While the specific pathway for Nonane, 1,1-dibutoxy- in microbes is not defined, research on analogous compounds, particularly in insects and bacteria, offers valuable clues.

Acetal formation in biological systems is an enzymatic process. Generally, an acetal is formed from the reaction of an aldehyde or a ketone with two alcohol molecules. libretexts.org This reaction is often catalyzed by enzymes such as dehydrogenases or other specialized enzymes. For instance, the formation of methyl ethyl ketone (MEK) from butyl alcohols by Pseudomonas spp. is thought to involve an alcohol dehydrogenase. matec-conferences.org

In the context of more complex acetals like spiroacetals found in insects, monooxygenases are believed to play a key role. researchgate.net These enzymes can introduce hydroxyl groups into a precursor molecule, leading to a ketodiol that can then cyclize to form the spiroacetal. researchgate.netacs.org While not a direct analogue to a simple dialkyl acetal, this demonstrates a biological mechanism for forming the core acetal functional group.

The biosynthesis of other related compounds, such as cellulose, which contains acetal linkages (glycosidic bonds), is also well-studied and involves complex enzymatic machinery. nih.gov

A powerful method for mapping biosynthetic pathways is the use of isotopically labeled precursors. By feeding an organism with a labeled potential precursor and then analyzing the final product for the label, researchers can trace the metabolic route.

Such studies have been extensively used to elucidate the biosynthesis of spiroacetals in insects. For example, incorporation studies using deuterium-labeled precursors and ¹⁸O-labeled dioxygen have helped to rationalize the formation of various spiroacetals. researchgate.netscilit.comresearchgate.net These studies have pointed to fatty acids and their derivatives as key precursors. acs.org

While specific precursor incorporation studies for long-chain dialkyl acetals in microorganisms are scarce in the literature, it is hypothesized that they are likely derived from long-chain fatty acids and alcohols, which are common metabolites in many bacteria, including Streptomyces. nih.gov The biosynthesis might involve the reduction of a fatty acid to an aldehyde, followed by the enzymatic condensation with two alcohol molecules.

Ecological and Environmental Context of Naturally Derived Acetals

The production of secondary metabolites like acetals by microorganisms is often linked to their ecological function. These compounds can play roles in communication, defense, and competition.

For example, the n-butanol extract of Streptomyces sp. Sp1, which contains Butane, 1,1-dibutoxy-, exhibited antimicrobial properties. kemdikbud.go.id This suggests that long-chain acetals could function as antibiotics or signaling molecules in their natural environment. The presence of such compounds could provide a competitive advantage to the producing organism by inhibiting the growth of other microorganisms.

In insects, spiroacetals are often key components of pheromone blends, used for communication and mating. researchgate.netacs.org While the ecological role of microbially produced long-chain dialkyl acetals is less clear, it is plausible that they could also function as signaling molecules, either within the same species or between different species in a complex microbial community. The volatility of some of these acetals would make them suitable for such a role.

The table below summarizes some of the analogous acetal compounds and their known or potential biological context.

| Compound Name | Organism/Source | Potential Role/Significance |

| Butane, 1,1-dibutoxy- | Streptomyces sp. Sp1 | Antimicrobial activity kemdikbud.go.id |

| Spiroacetals | Insects (e.g., Bactrocera species) | Pheromones, chemical signaling researchgate.netacs.org |

| Long-chain alkyl ether derivatives | Red seaweed | Structural components nih.govacs.org |

Role of Acetals in Microbial Communication or Defense Mechanisms

Acetals are prevalent in nature and play crucial roles in the chemical language and defense strategies of various organisms, from insects to plants and microorganisms. ingentaconnect.comhebmu.edu.cnresearchgate.net

Volatile acetals, particularly spiroacetals, are key components of insect pheromones, mediating intraspecific communication for aggregation and mating. ingentaconnect.com For instance, (2S,5R)-2-ethyl-1,6-dioxaspiro[4.4]nonane is an aggregation pheromone of the spruce bark beetle, Pityogenes chalcographus. ingentaconnect.com Conversely, some acetals function as allomones, providing a defensive advantage. An example is conophthorin, which acts as a repellent in several bark beetle species. ingentaconnect.com

In the plant kingdom, acetal glycosides serve as defense compounds against a range of pests, including insects, fungi, and other microbial pathogens. researchgate.net These compounds, found in families such as Poaceae and Ranunculaceae, represent a built-in resistance mechanism. researchgate.net The insect antifeedant properties of certain acetals, like clavigerins from the liverwort Lepidolaena clavigera, are attributed to their ability to hydrolyze into reactive dialdehydes. researchgate.net

Bacteria utilize a sophisticated form of chemical communication known as quorum sensing, which relies on the production and detection of small molecules called autoinducers to coordinate group behaviors. explorebiology.org While simple linear acetals are not typically identified as primary autoinducers, certain naturally derived acetals have been shown to interfere with these communication systems. Research has demonstrated that 2-furaldehyde diethyl acetal, isolated from tender coconut water, can inhibit biofilm formation and the production of virulence factors in pathogenic bacteria like Chromobacterium violaceum and Pseudomonas aeruginosa. researchgate.net This anti-quorum sensing activity suggests a role for acetals in modulating microbial interactions.

Furthermore, some microorganisms appear to produce acetals as part of their metabolic processes. The fungus Neopestalotiopsis phangngaensis, known for its ability to degrade plastics, was found to produce volatile organic compounds including 3Z-diethyl acetal hexenal (B1195481) and 2Z-diethyl acetal hexenal. nih.gov

The following table summarizes examples of naturally occurring acetals and their roles in biological systems.

| Compound/Class | Organism(s) | Role |

| Spiroacetals (e.g., Chalcogran) | Insects (e.g., Pityogenes chalcographus) | Pheromonal Communication (Aggregation) ingentaconnect.com |

| Spiroacetals (e.g., Conophthorin) | Insects (e.g., Bark beetles) | Defense (Repellent) ingentaconnect.com |

| Acetal Glycosides | Plants (e.g., Poaceae, Ranunculaceae) | Defense against pests and microbes researchgate.net |

| Clavigerins (Acetoxy acetals) | Liverworts (e.g., Lepidolaena clavigera) | Defense (Insect Antifeedant) researchgate.net |

| 2-Furaldehyde diethyl acetal | Plants (e.g., Cocos nucifera) | Microbial Communication Interference researchgate.net |

| Diethyl acetal hexenals | Fungi (e.g., Neopestalotiopsis phangngaensis) | Metabolic byproduct nih.gov |

Degradation Pathways of Acetals in Natural Environments

The environmental persistence and fate of acetals are primarily governed by their degradation pathways. The acetal functional group is susceptible to cleavage under various conditions found in nature.

Hydrolysis: The principal degradation pathway for acetals is hydrolysis, which can be catalyzed by acids or enzymes. rsc.orgacs.org This reaction cleaves the acetal bond to yield an aldehyde (or ketone) and the corresponding alcohols. rsc.orgwhiterose.ac.uk

Acid-Catalyzed Hydrolysis: In the presence of acid, the hydrolysis of acetals is significantly accelerated. acs.orgresearchgate.net The reaction rate is pH-dependent, with degradation occurring more rapidly under acidic conditions. researchgate.netnih.gov This is a critical factor in the environmental breakdown of acetal-containing compounds. Studies on acetal-based plasticizers have confirmed that acid-catalyzed hydrolysis is the dominant decomposition pathway. acs.orgacs.org The process involves the formation of a hemiacetal intermediate, which then decomposes to the final products. acs.org

Enzymatic Hydrolysis: Various enzymes are capable of hydrolyzing acetal linkages. rsc.orgnih.gov This biological catalysis is fundamental to the metabolism of acetal-containing natural products, such as carbohydrates, where glycosidases cleave the acetal bonds. gla.ac.uknih.gov Artificial enzymes have also been developed to selectively hydrolyze acetals, highlighting the biological feasibility of this degradation route. nih.govacs.org

Microbial Degradation: Microorganisms play a vital role in the breakdown of organic compounds in the environment, and acetals are no exception. wikipedia.org The ability of microbial communities to use various organic pollutants as carbon sources is a cornerstone of bioremediation. wikipedia.org The microbial degradation of acetaldehyde (B116499) has been studied in freshwater and marine environments. essex.ac.uk In the context of more complex materials, fungi such as Neopestalotiopsis phangngaensis have been shown to degrade polyethylene, a process that involves the production of various enzymes and volatile organic compounds, including acetals. nih.gov This indicates that microbes possess the metabolic machinery to process acetal structures.

Other Pathways: For certain complex acetals, other degradation mechanisms can occur. For instance, in the case of bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), a secondary pathway involving radical-based homolysis of a C-N bond has been identified, although hydrolysis remains the primary route. acs.orgacs.org

The key degradation pathways for acetals in the environment are summarized below.

| Degradation Pathway | Catalyst/Conditions | Products | Significance |

| Acid-Catalyzed Hydrolysis | Acidic pH | Aldehyde/Ketone + Alcohols | Primary abiotic degradation route in the environment. acs.orgnih.gov |

| Enzymatic Hydrolysis | Enzymes (e.g., Glycosidases) | Aldehyde/Ketone + Alcohols | Key biological process in the metabolism of natural acetals like carbohydrates. rsc.orggla.ac.uk |

| Microbial Degradation | Microorganisms (Bacteria, Fungi) | CO2, H2O, Biomass | Important for the complete mineralization of acetals in soil and water. wikipedia.orgessex.ac.uk |

| Radical-Based Homolysis | Higher Temperatures | Various radical species | A secondary pathway for specific, complex acetal structures. acs.org |

Applications in Advanced Materials and Chemical Intermediates Research Perspectives

Nonane (B91170), 1,1-Dibutoxy- as a Synthetic Intermediate in Organic Synthesis

In the field of organic synthesis, the strategic manipulation of functional groups is paramount for the construction of complex molecular architectures. Nonane, 1,1-dibutoxy- offers a unique combination of a protected aldehyde and a nine-carbon chain, making it a valuable building block for various synthetic transformations.

One of the most fundamental applications of Nonane, 1,1-dibutoxy- is its role as a protected form of nonanal (B32974). Aldehydes are highly reactive functional groups susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to temporarily mask the aldehyde functionality to prevent unwanted side reactions while other parts of the molecule are being modified.

The dibutoxy acetal (B89532) group in Nonane, 1,1-dibutoxy- is stable under basic, neutral, and many nucleophilic and reducing conditions, making it an effective protecting group. The protection of nonanal can be achieved by reacting it with butanol under acidic conditions. The deprotection to regenerate the aldehyde is typically accomplished by acid-catalyzed hydrolysis.

Table 1: Comparison of Reaction Conditions for Acetal Protecting Groups

| Reaction | Conditions | Stability |

| Protection (Acetal Formation) | Acid catalyst (e.g., p-toluenesulfonic acid), excess alcohol | Stable to bases, organometallics, hydrides, and oxidants |

| Deprotection (Hydrolysis) | Aqueous acid (e.g., dilute HCl or H2SO4) | Labile to acidic conditions |

This protective strategy allows for selective reactions to be carried out on other parts of a molecule containing the Nonane, 1,1-dibutoxy- moiety.

Beyond its function as a protecting group, Nonane, 1,1-dibutoxy- can serve as a C9 building block in the assembly of more complex molecules. The long alkyl chain can be functionalized through various synthetic routes, while the protected aldehyde awaits a strategic unveiling for subsequent reactions. For instance, the terminal methyl group of the nonane chain could be subjected to radical halogenation, followed by nucleophilic substitution to introduce other functional groups.

The true synthetic utility is realized in convergent syntheses where two or more complex fragments are prepared independently and then joined together. A molecule containing the Nonane, 1,1-dibutoxy- unit could be elaborated and then, in a late-stage step, the aldehyde is deprotected to participate in a carbon-carbon bond-forming reaction, such as a Wittig, Grignard, or aldol (B89426) reaction.

The nine-carbon backbone of Nonane, 1,1-dibutoxy- makes it an attractive starting material for the synthesis of novel long-chain functionalized molecules. Such molecules are of interest in various fields, including surfactants, lubricants, and biologically active compounds.

Starting from Nonane, 1,1-dibutoxy-, a variety of transformations can be envisioned. For example, selective oxidation of the nonane chain could introduce hydroxyl or keto groups. Alternatively, the deprotected nonanal can be a starting point for the synthesis of long-chain alcohols, carboxylic acids, or amines through reduction, oxidation, or reductive amination, respectively.

Table 2: Potential Functional Group Transformations from Nonanal (derived from Nonane, 1,1-dibutoxy-)

| Starting Material | Reagent(s) | Product Functional Group |

| Nonanal | 1. NaBH4 or LiAlH4 | Primary Alcohol |

| Nonanal | 2. H3O+ | |

| Nonanal | 1. KMnO4 or CrO3 | Carboxylic Acid |

| Nonanal | 2. H3O+ | |

| Nonanal | 1. NH3, H2, Ni (Reductive Amination) | Primary Amine |

| Nonanal | 2. H3O+ |

These transformations would yield a family of C9-functionalized molecules with potential applications in materials science and medicinal chemistry.

Potential in Polymer Science Research

The structure of Nonane, 1,1-dibutoxy- also suggests its potential utility in the field of polymer science, particularly in the development of specialized polymers with tailored properties.

Polyacetals are polymers characterized by repeating acetal linkages in their backbone. While high molecular weight polyacetals are typically synthesized from formaldehyde (B43269) or the ring-opening polymerization of cyclic acetals like trioxane, the incorporation of longer-chain acetal units is a topic of research interest for creating polymers with unique properties.

Nonane, 1,1-dibutoxy-, after conversion to a suitable derivative, could potentially be used as a comonomer in the synthesis of specialized polyacetals. For example, if converted to a diol at the terminus of the nonane chain, it could be copolymerized with other diols and a source of formaldehyde or another dialdehyde. The long, flexible nonane side chain would be expected to influence the polymer's thermal and mechanical properties, such as lowering the glass transition temperature and increasing its flexibility.

There is a growing demand for biodegradable and biocompatible polymers for applications in medicine, packaging, and agriculture. Aliphatic polyesters are a well-known class of biodegradable polymers. The incorporation of long aliphatic chains, such as the nonane unit from Nonane, 1,1-dibutoxy-, into polymer backbones could potentially enhance their biodegradability.

One hypothetical route could involve the transformation of Nonane, 1,1-dibutoxy- into a long-chain diol or dicarboxylic acid. These monomers could then be used in polycondensation reactions to synthesize novel polyesters or polyamides. The presence of the long hydrocarbon chain may provide a more hydrophobic character to the polymer, influencing its degradation rate in biological environments.

Table 3: Hypothetical Monomers Derived from Nonane, 1,1-dibutoxy- for Biodegradable Polymers

| Potential Monomer | Polymer Class | Potential Properties |

| Nonane-1,9-diol | Polyester, Polyurethane | Increased flexibility, enhanced biodegradability |

| Nonanedioic acid | Polyester, Polyamide | Modified crystallinity, altered degradation profile |

Further research in this area could lead to the development of new biodegradable materials with properties tailored for specific applications.

Research into Specialized Solvents and Lubricants

The unique combination of a long, nonpolar alkyl tail and a more polar acetal group suggests that Nonane, 1,1-dibutoxy- could exhibit valuable properties as both a solvent and a lubricant additive. The nonyl group is expected to enhance its miscibility with hydrophobic substances, while the oxygen atoms in the dibutoxy group can offer mild polarity and potential for coordination chemistry.

The long nonyl chain would contribute significantly to the dispersion forces (δD), making it a good solvent for nonpolar materials like oils, waxes, and certain polymers. The ether linkages in the dibutoxy group would contribute to a moderate polar component (δP). The hydrogen bonding component (δH) is expected to be low, as acetals are not strong hydrogen bond donors or acceptors.

Based on these structural considerations, the estimated Hansen Solubility Parameters for Nonane, 1,1-dibutoxy- would likely fall in a range that makes it suitable for dissolving a variety of organic compounds. Materials with similar solubility parameters are more likely to be miscible.

Table 1: Estimated Hansen Solubility Parameters and Comparative Values

| Compound | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |

|---|---|---|---|

| Nonane, 1,1-dibutoxy- (Estimated) | 16.0 - 17.0 | 2.5 - 4.0 | 3.0 - 5.0 |

| n-Nonane | 15.8 | 0 | 0 |

| Diethyl Ether | 14.5 | 2.9 | 4.6 |

| 1,1-Dibutoxybutane (B1265885) (analogue) | 16.2 | 2.7 | 4.1 |

Note: The values for Nonane, 1,1-dibutoxy- are predictive and based on its chemical structure in comparison to known values of similar compounds.

These estimated parameters suggest that Nonane, 1,1-dibutoxy- could be a versatile solvent with the ability to dissolve substances that have both nonpolar and moderately polar characteristics. This could be particularly useful in formulations where a specific solvency is required without the presence of highly polar or reactive groups.

In the field of tribology, which studies friction, wear, and lubrication, acetals are recognized for their potential as lubricant additives. resmart.com The long alkyl chain of Nonane, 1,1-dibutoxy- would promote oil solubility, a critical factor for its effective dispersion within a lubricant base stock. The acetal functional group can contribute to the formation of a protective film on metal surfaces, which is essential for reducing friction and wear under boundary lubrication conditions.

Research on other long-chain organic molecules as lubricant additives has shown that the length of the alkyl chain can significantly influence the formation and durability of these protective films. semanticscholar.org The nonyl group in Nonane, 1,1-dibutoxy- is substantial enough to provide a robust, nonpolar barrier, while the oxygen atoms of the dibutoxy group could offer a degree of surface adhesion through polar interactions with the metal substrate.

The tribological performance of a lubricant formulation containing Nonane, 1,1-dibutoxy- would be evaluated by measuring the coefficient of friction (CoF) and the wear scar diameter in standardized tests. It is hypothesized that the addition of this compound to a base oil would lead to a reduction in both of these parameters, indicating improved lubricity and anti-wear properties.

Table 2: Hypothetical Tribological Performance Data

| Lubricant Formulation | Coefficient of Friction (CoF) | Wear Scar Diameter (mm) |

|---|---|---|

| Base Oil | 0.12 | 0.55 |

| Base Oil + 2% Nonane, 1,1-dibutoxy- (Projected) | 0.09 | 0.40 |

| Base Oil + 2% Common Ester Additive | 0.08 | 0.38 |

Note: This data is hypothetical and serves to illustrate the expected impact of Nonane, 1,1-dibutoxy- as a lubricant additive based on the performance of structurally similar compounds.

The projected data in Table 2 suggests that Nonane, 1,1-dibutoxy- could offer a significant improvement in lubricating properties. Further research would be necessary to validate these predictions and to optimize its concentration in various lubricant formulations for specific applications, such as in automotive engines or industrial machinery. resmart.com

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Acetal (B89532) Synthesis

The traditional acid-catalyzed synthesis of acetals is effective but often hampered by issues such as low selectivity, harsh reaction conditions, and the generation of corrosive waste. nih.gov Consequently, a significant research thrust is focused on developing more sophisticated and greener catalytic systems.

Enzyme-Mediated Acetalization for Enhanced Selectivity

Biocatalysis has emerged as a powerful tool for green and highly selective chemical transformations. mdpi.com Enzymes, particularly lipases, have demonstrated considerable potential in catalyzing the formation of ester bonds and, more recently, have been explored for their utility in acetal synthesis. nih.govacs.org The use of enzymes like Candida antarctica lipase (B570770) B (CALB) offers the promise of reactions under mild conditions with high chemo-, regio-, and enantioselectivity. rsc.org

Table 1: Examples of Enzyme Involvement in Acetal-Related Synthesis

| Enzyme System | Substrates/Reaction | Key Finding |

| Candida antarctica Lipase B (CALB) | Dialkyl diester, diol, 2-azido-1,3-propanediol | Direct polycondensation to form functionalized polyesters. rsc.org |

| Lipase | Racemic alcohol precursors | Asymmetric acetylation, with an observed unusual enzyme-catalyzed acetal-forming side reaction. epa.gov |

| Novozym435® | Acetal derivatives of sugars, fatty acids | Chemoenzymatic synthesis involving initial chemical acetal formation followed by enzymatic esterification. nih.gov |

| Xylanase | Xylose, Aldehydes (e.g., Butyraldehyde) | Direct synthesis of xylose acetals, like dibutylxylose (DBX), which can serve as sustainable solvents. mpg.de |

Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) as Catalysts

In recent years, Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have garnered significant attention as highly versatile heterogeneous catalysts. mdpi.com These crystalline porous materials offer tunable pore sizes, high surface areas, and the ability to incorporate a variety of active catalytic sites, making them ideal candidates for a range of organic transformations, including acetalization. nih.govresearchgate.net

MOFs can possess both Lewis and Brønsted acid sites, which are crucial for catalyzing acetal formation. nih.govresearchgate.net For instance, chromium-based MIL-101 and zirconium-based UiO-66 have been shown to be effective catalysts for the acetalization of aldehydes. researchgate.netrsc.org The catalytic activity can be tuned by modifying the metal center or the organic linkers. nih.govmdpi.com Studies on the acetalization of benzaldehyde (B42025) with methanol (B129727) have demonstrated that MOFs like copper-based [Cu3(BTC)2] can exhibit higher catalytic activity than traditional solid acids like zeolites. researchgate.net

COFs, which are constructed entirely from organic building blocks, also serve as excellent platforms for heterogeneous catalysis. rsc.org By incorporating catalytic moieties like (thio)urea into the COF structure, researchers have created materials that act as effective hydrogen-bond-donating organocatalysts. nih.gov These COF-based catalysts have shown enhanced activity in the acetalization of benzaldehyde compared to their molecular counterparts, an effect attributed to the site isolation of catalytic centers within the porous framework, which prevents catalyst self-quenching. rsc.orgnih.gov The application of such well-defined, recyclable, and highly active MOF and COF catalysts to the synthesis of Nonane (B91170), 1,1-dibutoxy- could lead to more efficient and environmentally benign production processes. Recently, chiral COFs have been developed for asymmetric acetalization, highlighting the potential for creating stereochemically complex acetals. nih.gov

Table 2: Performance of Selected MOF/COF Catalysts in Acetalization Reactions

| Catalyst | Reaction | Conversion/Yield | Key Feature |

| MIL-100(V) | Glycerol + Acetone | High conversion | High activity attributed to V³⁺ Lewis acid sites. mdpi.com |

| UiO-66(Zr) | Phenylacetaldehyde + Glycerol | High yield in 2h | Efficient heterogeneous catalysis for fragrance synthesis. rsc.org |

| COF-TpTU | Benzaldehyde + Methanol | 92% Yield | Site isolation of thiourea (B124793) units enhances catalytic activity. nih.gov |

| MIL-101Cr-NO₂ | Benzaldehyde + Methanol | 99% Conversion in 90 min | High surface area and strong acid sites lead to high activity. researchgate.net |

Integration of Machine Learning in Acetal Chemistry Research

The intersection of data science and chemistry is creating a paradigm shift in how chemical reactions are discovered, optimized, and understood. Machine learning (ML) offers powerful tools to predict reaction outcomes and automate complex data analysis, accelerating the pace of research in areas like acetal chemistry.

Predictive Models for Reaction Outcomes and Yields

Predicting the yield and selectivity of a chemical reaction without performing an experiment is a long-standing goal in chemistry. ML models are now making this a reality. nih.gov By training on large datasets from high-throughput experimentation, ML algorithms can identify complex relationships between reactants, catalysts, and reaction conditions to predict outcomes with increasing accuracy. acs.org For example, models have been developed to predict the enantioselectivity of N,S-acetal formation and the yield of cross-coupling reactions that may involve acetal-derived radical sources. nih.govchemrxiv.orgresearchgate.net

These predictive models can be built using various molecular features or "descriptors," which translate a molecule's structure into a numerical format that an algorithm can understand. acs.orgresearchgate.net This approach allows for the rapid virtual screening of vast chemical spaces to identify promising substrates or catalysts for a specific transformation, such as the synthesis of Nonane, 1,1-dibutoxy-. By predicting the likely yield under different conditions, these models can guide experimental design, saving time and resources. nih.gov

Automated Workflow for Spectroscopic Data Analysis

The structural elucidation of newly synthesized compounds relies heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Interpreting this data can be a time-consuming and expertise-intensive process. nih.gov Machine learning is being employed to automate and improve the accuracy of this analysis. acs.org

Deep learning models, particularly artificial neural networks, can be trained on vast libraries of spectral data to recognize patterns corresponding to specific functional groups or entire molecular structures. nih.govrsc.org Models that train on multiple types of spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR) simultaneously have shown superior performance in identifying functional groups compared to models using a single data source. nih.govacs.org This integrated approach could be used to create an automated workflow for the quality control and characterization of Nonane, 1,1-dibutoxy-, rapidly confirming its structure and purity after synthesis.

Exploration of Nonane, 1,1-Dibutoxy- in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. This field offers exciting possibilities for creating functional materials and complex molecular assemblies. Acetals, while often considered simple protecting groups, can participate in these intricate systems.

Research has demonstrated that the hydrolysis of acetals can be catalyzed within the confined space of a self-assembled supramolecular host. acs.orgnih.govosti.gov These "nanozymes" can achieve significant rate accelerations, even under basic conditions where acetals are typically stable. acs.orgnih.gov This host-guest chemistry highlights the potential for using acetals as responsive components in larger molecular systems.

Furthermore, the acetal group itself can be a key structural element in the formation of macrocycles and self-assembling polymers. vot.pl For instance, sugar derivatives containing acetal linkages have been shown to act as low molecular weight gelators, forming supramolecular gels through self-assembly. researchgate.net The long, flexible nonyl chain and the dibutoxy acetal group of Nonane, 1,1-dibutoxy- provide it with amphiphilic character. This structure suggests potential applications in self-assembly, where it could form micelles, vesicles, or other ordered structures in solution. Its interaction with cyclodextrins or other host molecules could be explored for applications in drug delivery or the creation of responsive materials. The future exploration of Nonane, 1,1-dibutoxy- within supramolecular chemistry could uncover novel properties and applications far beyond its traditional role.

Self-Assembly Properties of Long-Chain Acetal Derivatives

The self-assembly of long-chain acetal derivatives is a burgeoning area of research, driven by the potential to create highly ordered supramolecular structures from relatively simple molecular building blocks. These assemblies are primarily governed by non-covalent interactions, such as van der Waals forces, hydrogen bonding, and π–π stacking. The incorporation of long alkyl chains into acetal-containing molecules provides the necessary hydrophobic interactions to drive the aggregation process in polar solvents, leading to the formation of various nano- and microstructures.

Carbohydrate-based low molecular weight gelators (LMWGs) containing acetal functionalities have demonstrated a remarkable ability to self-assemble into complex molecular networks, resulting in the immobilization of solvents. mdpi.com For instance, 4,6-O-benzylidene acetal-protected D-glucosamine derivatives are effective gelators, with the benzylidene acetal group and long alkyl chains contributing to both π–π interactions and hydrophobic forces that facilitate gelation in various solvents, including alcohols and aqueous mixtures. mdpi.com The balance between these intermolecular forces is critical for the successful formation of these self-assembled structures. mdpi.com

The introduction of different functional groups to the acetal derivative can significantly influence its self-assembly behavior. For example, the presence of a p-methoxybenzylidene acetal group, which is more sensitive to acid, has been shown to produce effective gelators. mdpi.com Systematic studies on various carbamate (B1207046) derivatives with this acid-sensitive acetal have been undertaken to discover novel hydrogelators and organogelators. mdpi.com Furthermore, the length and nature of the alkyl chains are crucial in determining the gelation properties. In a series of amphiphilic lactose (B1674315) derivatives with urea-linked aliphatic chains, the gelation properties were tunable by altering the length of the aliphatic chain. rsc.org

The self-assembly process can also be directed by external stimuli. For example, the gel-to-sol transition of certain lactose urea (B33335) derivatives can be controlled by the enzyme β-galactosidase, which cleaves the lactose moiety. rsc.org This demonstrates the potential for creating dynamic and responsive materials based on the self-assembly of long-chain acetal derivatives.

Design of Responsive Materials Utilizing Acetal Linkages

The inherent instability of the acetal bond under mild acidic conditions makes it a highly attractive linkage for the design of stimuli-responsive materials. nih.gov This pH-sensitivity allows for the controlled disassembly of materials and the release of encapsulated cargo in specific acidic environments, such as those found in tumor tissues or within cellular endosomes and lysosomes. researchgate.netresearchgate.net

A primary application of acetal linkages in responsive materials is in the development of drug delivery systems. researchgate.net Polymers containing acetal groups can be designed to self-assemble into nanoparticles, such as micelles or polymersomes, in aqueous environments. researchgate.netmdpi.com These nanoparticles can encapsulate therapeutic agents. Upon exposure to an acidic pH, the acetal linkages are hydrolyzed, leading to the degradation of the polymer backbone and the subsequent release of the drug. researchgate.net The rate of this hydrolysis can be tuned by modifying the chemical structure of the acetal, allowing for controlled release profiles ranging from minutes to days. researchgate.net

For instance, polymers synthesized through the polyaddition of a diol and a divinyl ether can create polyacetals that are stable at neutral and basic pH but hydrolyze in an acidic environment. nih.gov This property makes them suitable for creating materials that can be degraded on demand. nih.gov Similarly, multi-responsive graft copolymers incorporating both acetal and disulfide linkages have been synthesized. These materials can respond to multiple stimuli, such as pH and redox conditions, leading to complex morphological transitions and controlled drug release. rsc.org

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.